

# Gadopentetate dimeglumine versus gadodiamide in preclinical safety studies

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## Compound of Interest

Compound Name: Gadopentetate (dimeglumine)

Cat. No.: B14785299

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## A Preclinical Safety Showdown: Gadopentetate Dimeglumine vs. Gadodiamide

In the realm of gadolinium-based contrast agents (GBCAs), gadopentetate dimeglumine and gadodiamide have long been mainstays in clinical practice. Their utility in enhancing magnetic resonance imaging (MRI) is well-established, yet a deep dive into their preclinical safety profiles reveals nuances that are critical for researchers, scientists, and drug development professionals. This guide provides an objective comparison of these two agents, supported by experimental data, to illuminate their relative safety in a preclinical setting.

### Acute Systemic Toxicity

Acute toxicity studies are fundamental in establishing the immediate safety profile of a compound. In preclinical models, gadodiamide has demonstrated a lower acute lethal toxicity compared to gadopentetate dimeglumine.<sup>[1]</sup>

Parameter	Gadopentetate Dimeglumine	Gadodiamide	Species
Intravenous LD50	10 mmol/kg	34 mmol/kg	Rat, Mouse

LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population after a specified test duration.

## Repeated-Dose Toxicity

Chronic exposure studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Study Type	Gadopentetate Dimeglumine	Gadodiamide	Species	Key Findings
Repeated-Dose Toxicity	No evidence of toxicological effects suggestive of Nephrogenic Systemic Fibrosis (NSF) was found in rats at doses up to 5.0 mmol/kg and in dogs.[2]	Well-tolerated in monkeys at doses up to 1.25 mmol/kg/day for 28 days. In rats, high doses were associated with toxicity in the stomach, testes, and skin, suggesting a potential disturbance of zinc metabolism. [1]	Rat, Dog, Monkey	Gadodiamide was generally well-tolerated in non-rodent species at clinically relevant multiples. High doses in rats pointed to specific organ toxicities.

NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose of a substance at which no statistically and biologically significant increases in the frequency or severity of adverse effects are seen in the exposed population when compared to its appropriate control.

## Cardiovascular Safety

Preclinical studies have indicated a more favorable cardiovascular profile for gadodiamide.

Parameter	Gadopentetate Dimeglumine	Gadodiamide	Species	Key Findings
Hemodynamic Effects	Greater effects on cardiovascular and hemodynamic function.	Fewer effects on cardiovascular and hemodynamic function after rapid intravenous injection. <a href="#">[1]</a>	Anesthetized Dogs	Gadodiamide demonstrated a better cardiovascular safety profile in this preclinical model.

## Renal Safety

Both agents are primarily excreted by the kidneys. Preclinical studies have investigated their potential for renal toxicity.

Parameter	Gadopentetate Dimeglumine	Gadodiamide	Species	Key Findings
Renal Histopathology	Generally considered non-nephrotoxic at clinical doses in subjects with normal renal function.	Produces vacuolization of the proximal tubular cells in the kidney, a common finding for intravenously administered diagnostic agents. The single-dose threshold for this effect is greater than 0.5 mmol/kg in the rat. This effect was shown to be partially regressed 7 days after administration. <a href="#">[1]</a>	Rat	While both are considered safe for the kidneys in healthy individuals, gadodiamide has been shown to induce transient, dose-dependent vacuolization in the renal tubules.

## Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. While direct comparative studies are limited, a comprehensive battery of in vitro and in vivo tests is typically conducted for regulatory submission.

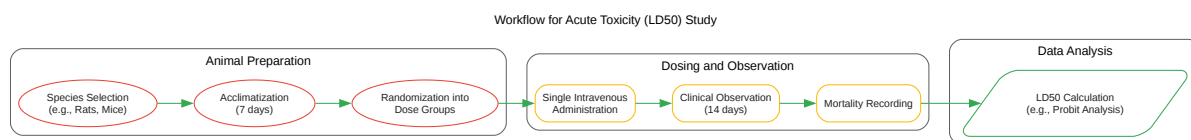
Assay Type	Gadopentetate Dimeglumine	Gadodiamide	Key Findings
In Vitro	A comprehensive battery of in vitro studies in bacterial and mammalian systems suggested that gadopentetate dimeglumine is not mutagenic or clastogenic.	Information from direct comparative preclinical studies is limited. However, standard genotoxicity batteries are required for all contrast agents.	Based on available data for gadopentetate dimeglumine, it does not appear to pose a significant genotoxic risk in vitro.
In Vivo	Showed some evidence of mutagenic potential in the mouse dominant lethal assay at 6 mmol/kg, but not in the mouse and dog micronucleus tests at doses of 9 mmol/kg and 2.5 mmol/kg, respectively.	Information from direct comparative preclinical studies is limited.	The in vivo genotoxic potential of gadopentetate dimeglumine appears to be equivocal and assay-dependent.

## Experimental Protocols

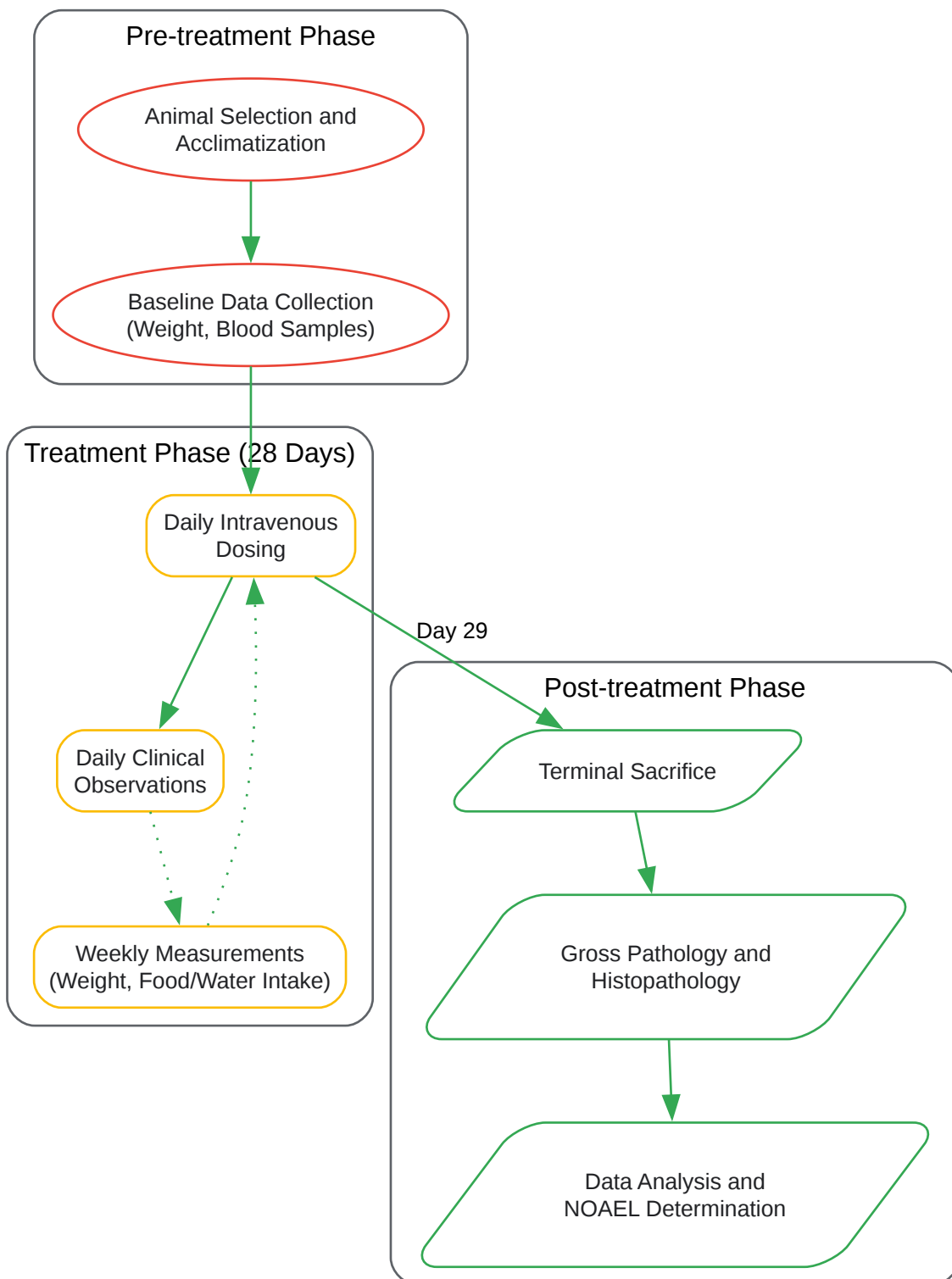
Below are detailed methodologies for key experiments cited in the preclinical safety assessment of gadolinium-based contrast agents.

### Acute Toxicity Study (LD50 Determination)

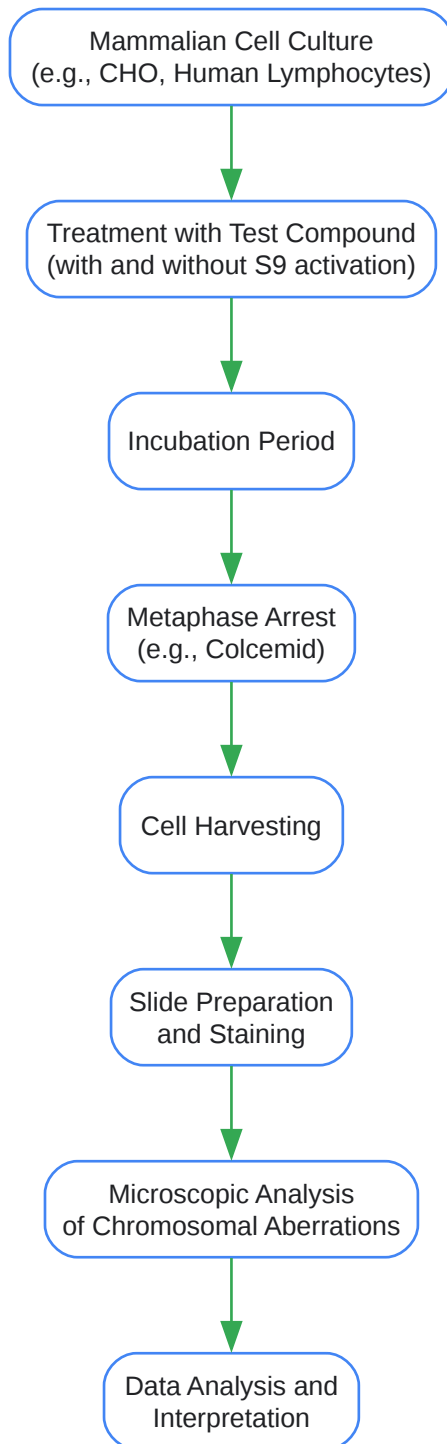
A standardized protocol to determine the median lethal dose (LD50) following a single intravenous administration.



## Workflow for 28-Day Repeated-Dose Toxicity Study

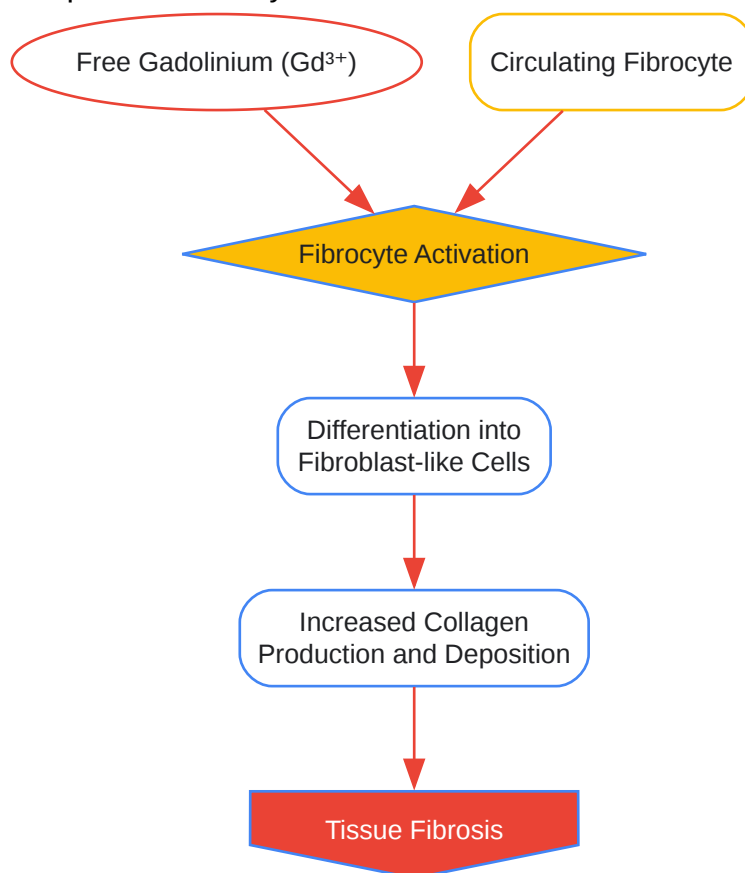


## Workflow for In Vitro Chromosomal Aberration Test





## Proposed Pathway for Gadolinium-Induced Fibrosis



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## References

- 1. Preclinical safety assessment and pharmacokinetics of gadodiamide injection, a new magnetic resonance imaging contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
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